9,9-Dimethyl-10-phenyl-2,7-bis-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine
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Overview
Description
9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine is a complex organic compound known for its applications in organic electronics. It is particularly utilized as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer in solution-processed light-emitting diodes (LEDs), such as green quantum dot light-emitting diodes (QD-LEDs) .
Preparation Methods
The synthesis of 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine typically involves a single-step Buchwald–Hartwig amination reaction. This reaction is carried out between dimethyl acridine and carbazole moieties. The reaction conditions include the use of palladium catalysts and appropriate ligands under an inert atmosphere . Industrial production methods may involve scaling up this synthetic route while ensuring high purity and yield.
Chemical Reactions Analysis
9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of acridine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions used in these reactions include palladium catalysts for amination, oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions include various acridine and carbazole derivatives.
Scientific Research Applications
9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine involves its role as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer. It facilitates the transport of holes (positive charge carriers) while blocking electrons, thereby enhancing the efficiency of light-emitting diodes. The molecular targets and pathways involved include the interaction with the active layers of OLEDs, leading to improved charge transport and light emission .
Comparison with Similar Compounds
Similar compounds to 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine include:
4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR): Exhibits high thermal stability and efficiency in OLEDs.
10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR): Known for its excellent device characteristics when used as a host material in phosphorescent OLEDs.
The uniqueness of 9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine lies in its specific molecular structure, which provides optimal hole transport and electron blocking properties, making it highly effective in enhancing the performance of OLEDs.
Properties
Molecular Formula |
C57H41N3 |
---|---|
Molecular Weight |
768.0 g/mol |
IUPAC Name |
9,9-dimethyl-10-phenyl-2,7-bis(9-phenylcarbazol-3-yl)acridine |
InChI |
InChI=1S/C57H41N3/c1-57(2)49-36-40(38-26-30-53-47(34-38)45-22-12-14-24-51(45)58(53)42-16-6-3-7-17-42)28-32-55(49)60(44-20-10-5-11-21-44)56-33-29-41(37-50(56)57)39-27-31-54-48(35-39)46-23-13-15-25-52(46)59(54)43-18-8-4-9-19-43/h3-37H,1-2H3 |
InChI Key |
QQPFCKMKLTXHDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)N(C7=C1C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C1=CC=CC=C1)C |
Origin of Product |
United States |
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